![molecular formula C12H15ClN2O2 B1382199 3-[(二甲氨基)甲基]-1H-吲哚-6-羧酸盐酸盐 CAS No. 1803580-99-5](/img/structure/B1382199.png)
3-[(二甲氨基)甲基]-1H-吲哚-6-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The dimethylamino group and carboxylic acid group suggest that this compound might have interesting chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, a dimethylamino group, and a carboxylic acid group. The exact structure would depend on the positions of these groups on the ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. These groups could potentially participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds with these types of functional groups are solid at room temperature .
科学研究应用
抗病毒活性
- 合成和抗病毒特性:已经合成了 3-[(二甲氨基)甲基]-1H-吲哚-6-羧酸盐酸盐的新型衍生物,并且发现它们具有显着的抗病毒特性。这些化合物对牛病毒性腹泻病毒 (BVDV)、丙型肝炎病毒 (HCV) 和甲型流感病毒特别有效,在小鼠流感肺炎模型中显示出比一些现有治疗方法更高的疗效 (Ivachtchenko 等,2015).
药理学特性
- 抗病毒候选药物的临床前研究:乙基 2-(二甲氨基甲基)-5-羟基-1-甲基-6-(吡啶-3-基)-1H-吲哚-3-羧酸酯(一种衍生物)的临床前研究在甲型流感的预防和治疗中显示出有希望的结果。该研究涵盖了药物溶解度、稳定性、代谢稳定性、药代动力学和生物利用度等方面 (Ivashchenko 等,2014).
化学合成技术
- 高效肽偶联方法:该化合物已用于共轭羧酸与甲酯氨基酸盐酸盐的高效肽偶联方法中,展示了其在合成各种氨基酸衍生物中的用途 (Brunel 等,2005).
酶抑制
- 果糖 1,6-双磷酸酶的变构抑制:3-[(二甲氨基)甲基]-1H-吲哚-6-羧酸的衍生物已被确定为果糖 1,6-双磷酸酶的变构抑制剂,提供了抑制该酶的新方法 (Wright 等,2003).
库的生成和结构多样性
- 结构多样化库的生成:该化合物已用于烷基化和成环反应中,以生成结构多样的化合物库,展示了其在创建多样化化学结构中的用途 (Roman, 2013).
安全和危害
生化分析
Biochemical Properties
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and thus affecting the overall metabolic flux . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further influencing cellular activities .
Cellular Effects
The effects of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors on the cell surface, leading to downstream effects on gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of various metabolic reactions . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially altering the levels of metabolites and the overall metabolic flux . For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that direct its distribution to various organelles . These processes are essential for determining the compound’s cellular effects and overall bioavailability.
Subcellular Localization
The subcellular localization of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and overall biochemical effects.
属性
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-5-8(12(15)16)3-4-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWQULUOSODQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
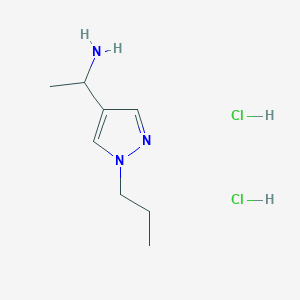
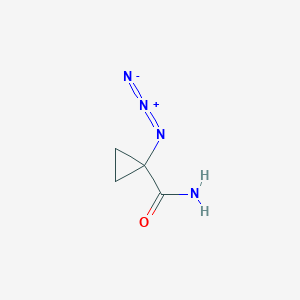
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)
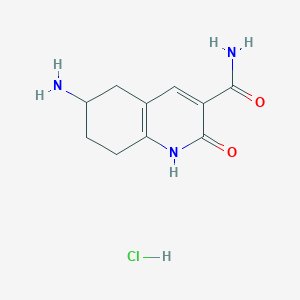
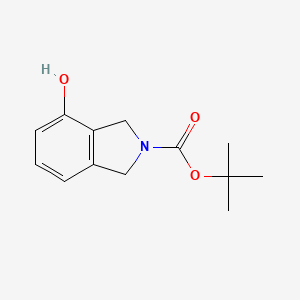
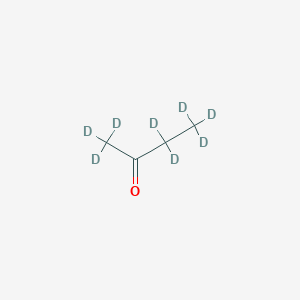

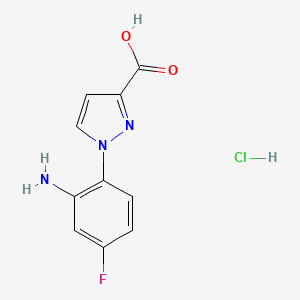
![[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride](/img/structure/B1382138.png)
